

Application Notes and Protocols: Synthesis of 2-Chlorocyclohex-1-enecarbaldehyde from Cyclohexanone

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Compound of Interest

Compound Name: 2-Chlorocyclohex-1-enecarbaldehyde

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Abstract

This document provides a comprehensive guide for the synthesis of **2-Chlorocyclohex-1-enecarbaldehyde** from cyclohexanone via the Vilsmeier-Haack reaction. This transformation is a crucial step in the synthesis of various heterocyclic compounds and complex organic molecules of interest in medicinal chemistry and drug development. The protocol herein details the necessary reagents, reaction conditions, and purification methods to obtain the target compound with a good yield.

Introduction

2-Chlorocyclohex-1-enecarbaldehyde is a versatile bifunctional molecule containing both an aldehyde and a vinyl chloride moiety. This substitution pattern makes it a valuable intermediate for a variety of subsequent chemical transformations, including cyclization reactions to form fused heterocyclic systems, nucleophilic substitution of the vinyl chloride, and various aldehyde chemistries. The Vilsmeier-Haack reaction provides a direct and efficient method for the formylation and chlorination of a ketone at the α - and β -positions, respectively. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like

phosphorus oxychloride (POCl_3). This electrophilic species then reacts with the enol or enolate form of the ketone to yield the β -chloro- α,β -unsaturated aldehyde.^[1]

Reaction Scheme

The overall transformation is as follows:

Cyclohexanone reacts with the Vilsmeier reagent (formed from DMF and POCl_3) to yield **2-Chlorocyclohex-1-enecarbaldehyde**.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **2-Chlorocyclohex-1-enecarbaldehyde** from cyclohexanone.

Parameter	Value	Reference
Reactants		
Cyclohexanone	3.26 moles	[1]
N,N-Dimethylformamide (DMF)	4.24 moles	[1]
Phosphorus oxychloride (POCl ₃)	3.0 moles	[1]
Reaction Conditions		
Solvent	Trichloroethylene	[1]
Vilsmeier Reagent Formation Temperature	< 10°C	[1]
Cyclohexanone Addition Temperature	< 60°C	[1]
Reaction Temperature	55-60°C	[1]
Reaction Time	3 hours	[1]
Work-up and Purification		
Quenching Agent	Aqueous Sodium Acetate	[1]
Purification Method	Vacuum Distillation	[1]
Yield		
Product Yield	53-74%	[1]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Equipment:

- 12-L three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, dropping funnel, nitrogen inlet, and calcium chloride drying tube

- Cyclohexanone (320 g, 3.26 moles)
- N,N-Dimethylformamide (DMF) (310 g, 4.24 moles)
- Phosphorus oxychloride (POCl_3) (460 g, 3.0 moles)
- Trichloroethylene (1.6 L)
- Anhydrous sodium acetate (1.2 kg)
- Anhydrous sodium sulfate
- Saturated aqueous salt solution
- Deoxygenated water
- Ice bath
- Heating mantle

Procedure:

- Vilsmeier Reagent Formation:
 - To the 12-L three-necked flask, add N,N-dimethylformamide (310 g, 4.24 moles) and 800 ml of trichloroethylene.
 - Cool the stirred solution to 5°C using an external ice bath and blanket the system with nitrogen.
 - Add phosphorus oxychloride (460 g, 3.0 moles) dropwise over approximately 1 hour, maintaining the internal temperature below 10°C.
 - After the addition is complete, allow the mixture to warm to room temperature.
- Reaction with Cyclohexanone:
 - Prepare a solution of cyclohexanone (320 g, 3.26 moles) in 800 ml of trichloroethylene.

- Add the cyclohexanone solution to the stirred Vilsmeier reagent at a rate that keeps the temperature below 60°C.
- Once the addition is complete, heat the reaction mixture at 55-60°C for 3 hours.
- Work-up and Isolation:
 - Cool the reaction mixture to below 35°C with an ice bath.
 - Carefully and cautiously add a solution of anhydrous sodium acetate (1.2 kg) in 2.8 L of water through the dropping funnel.
 - Separate the organic layer and wash it twice with 1.5-L portions of saturated aqueous salt solution, followed by one wash with 1.5 L of deoxygenated water.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - To the dried solution, add 10 g of anhydrous sodium acetate.
 - Remove the trichloroethylene by evaporation under reduced pressure on a water bath at 50-60°C.
 - Distill the resulting concentrate under a nitrogen atmosphere using a 14-in. vacuum-jacketed Vigreux column.
 - Collect the fraction boiling at 86-88°C (10 mm Hg). This will be the pure **2-Chlorocyclohex-1-enecarbaldehyde**. The yield is typically between 230-320 g (53-74%).

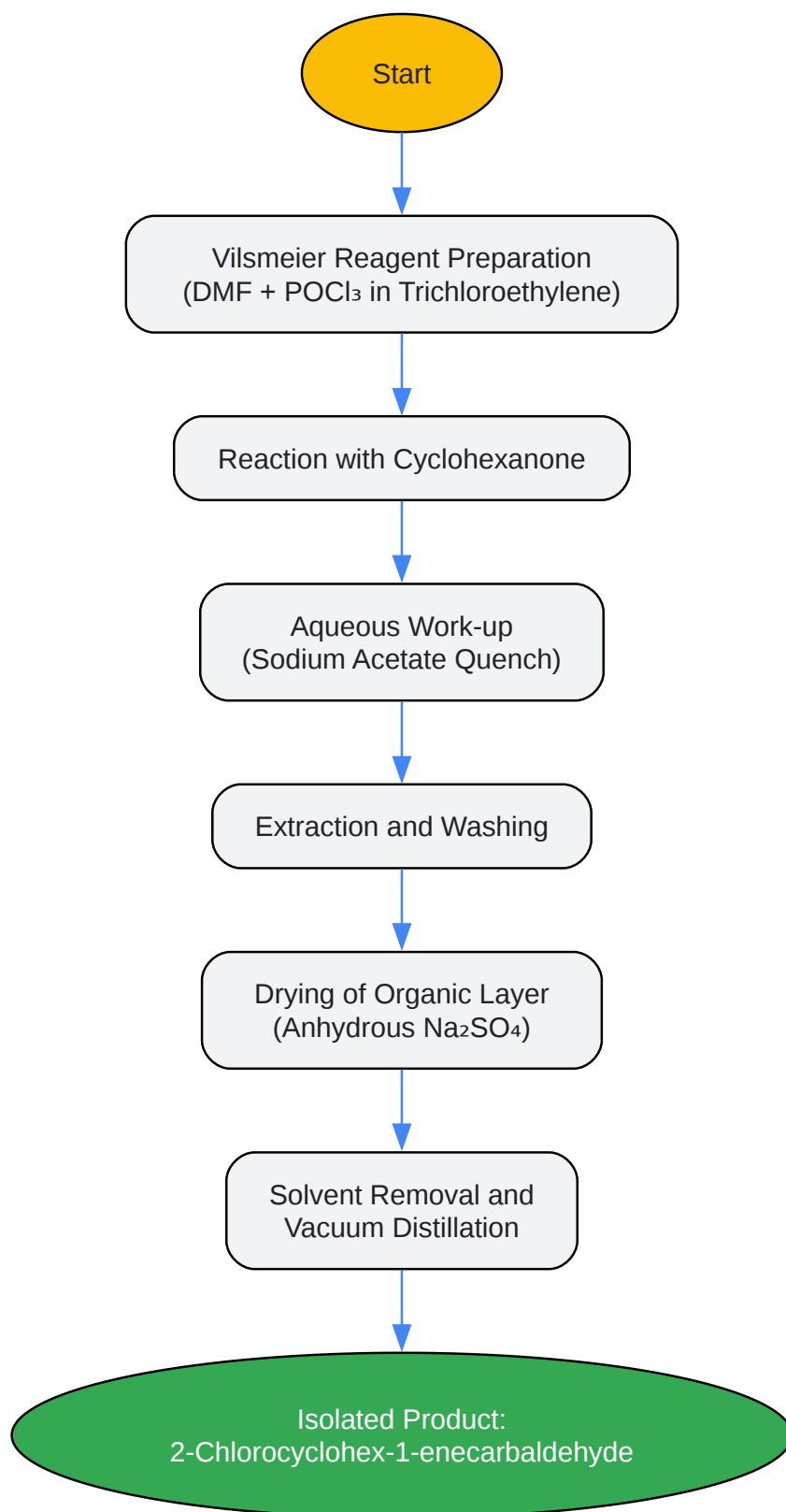
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of **2-Chlorocyclohex-1-enecarbaldehyde**.



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Caption: Reaction pathway for the synthesis of **2-Chlorocyclohex-1-enecarbaldehyde**.



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Caption: Step-by-step experimental workflow for the synthesis.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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